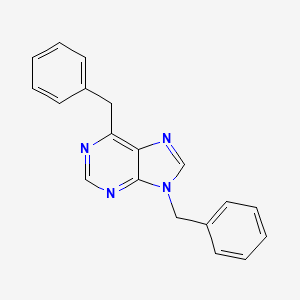

6,9-Dibenzyl-9H-purine

CAS No.: 160516-06-3

Cat. No.: VC15893586

Molecular Formula: C19H16N4

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160516-06-3 |

|---|---|

| Molecular Formula | C19H16N4 |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | 6,9-dibenzylpurine |

| Standard InChI | InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |

| Standard InChI Key | YWMIDKOXBBMSTB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |

Introduction

Overview

6,9-Dibenzyl-9H-purine (CAS: 160516-06-3) is a purine derivative characterized by benzyl substituents at the nitrogen atoms in positions 6 and 9 of the purine ring. This compound has garnered significant interest in medicinal chemistry due to its structural versatility and potential biological activities, particularly in oncology and antiviral research . Its molecular formula is , with a molecular weight of 300.36 g/mol . This review synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed analysis of its properties, synthesis, and applications.

Structural Characteristics and Molecular Properties

Core Structure and Stereochemistry

The purine core consists of fused pyrimidine and imidazole rings. X-ray crystallography studies of analogous purine derivatives reveal near-planar configurations, with dihedral angles between the purine ring and substituents ranging from 63.87° to 78.56° . In 6,9-dibenzyl-9H-purine, the benzyl groups introduce steric hindrance, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

Physicochemical Properties

-

Solubility: Limited solubility in polar solvents (e.g., water) due to hydrophobic benzyl groups; soluble in DMSO and DMF .

-

LogP: Predicted value of 3.6, indicating high lipophilicity .

-

Hydrogen Bonding: No hydrogen bond donors; three acceptors (N1, N3, N7) .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.36 g/mol |

| Topological Polar Surface | 43.6 Ų |

| Rotatable Bonds | 4 |

| Heavy Atoms | 23 |

Synthesis and Chemical Reactivity

Synthetic Routes

6,9-Dibenzyl-9H-purine is typically synthesized via nucleophilic substitution or Mitsunobu reactions:

-

Nucleophilic Substitution:

-

Mitsunobu Reaction:

Key Reaction Conditions

-

Catalysts: Tetrabutylammonium iodide (TBAI) enhances reaction efficiency .

-

Purification: Column chromatography with ethyl acetate/hexane gradients .

Table 2: Comparative Synthesis Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 48 | >95 |

| Mitsunobu Reaction | 32 | 90 |

Biological Activities and Mechanisms

Anticancer Activity

6,9-Dibenzyl-9H-purine derivatives exhibit potent cytotoxicity against multiple cancer cell lines:

Neurological Applications

Derivatives with similar substituents show neuroprotective effects by inhibiting apoptotic pathways in neurons (e.g., 40% reduction in neuronal death at 10 μM) .

Applications in Medicinal Chemistry

Drug Design Considerations

-

Selectivity: Bulky benzyl groups reduce off-target interactions compared to smaller alkyl substituents .

-

SAR Insights:

Preclinical Development

-

Lead Compound 7h: Outperforms cisplatin in four cancer models with an IC range of 1.5–3.8 μM .

-

Formulation Challenges: High logP necessitates prodrug strategies (e.g., phosphate esters) for aqueous solubility .

Comparative Analysis with Structural Analogs

Table 3: Activity of Purine Derivatives

| Compound | Substituents (Positions 6/9) | IC (μM) | Target Cell Line |

|---|---|---|---|

| 6,9-Dibenzyl-9H-purine | Benzyl/Benzyl | 2.0–5.0 | HepG2, MCF7 |

| 6-Cl-9-cyclopentyl | Cl/Cyclopentyl | 3.8 | U-118 MG |

| 8-(4-phenoxyphenyl) | Phenoxy/Phenyl | 1.5 | HCT116 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume